Silane, cyclopropyltrimethyl-
Overview
Description
Silane, cyclopropyltrimethyl- is an organosilicon compound with the chemical formula C6H14Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of a cyclopropyl group and three methyl groups attached to the silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, cyclopropyltrimethyl- typically involves the reaction of cyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclopropylmagnesium bromide+Trimethylchlorosilane→Cyclopropyltrimethylsilane+Magnesium bromide
Industrial Production Methods
On an industrial scale, the production of silane compounds often involves the use of organosilicon intermediates and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Silane, cyclopropyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Halogenated silanes or other substituted silanes.
Scientific Research Applications
Silane, cyclopropyltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, cyclopropyltrimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property makes it an effective coupling agent and adhesion promoter.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethylsilane: Contains a cyclopropyl group but has different substituents on the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
Silane, cyclopropyltrimethyl- is unique due to the presence of both cyclopropyl and trimethyl groups, which impart distinct chemical properties and reactivity. This combination makes it suitable for specific applications where other silanes may not be as effective.
Properties
IUPAC Name |
cyclopropyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7(2,3)6-4-5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKIBYMHYOMVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473363 | |
Record name | Silane, cyclopropyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-40-5 | |
Record name | (Trimethylsilyl)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, cyclopropyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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